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Compound of Interest

1-Palmitoyl-2-oleoyl-sn-glycero-3-
PC-d82

Cat. No.: B11939376

Compound Name:

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einfuhrung

Perdeuteriertes 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholin (POPC-d82) ist ein
synthetisches Phospholipid, bei dem Wasserstoffatome durch Deuteriumisotope ersetzt
wurden. Diese Isotopenmarkierung ist fur die Neutronenstreuung von unschatzbarem Wert,
einer leistungsstarken Technik zur Untersuchung der Struktur und Dynamik von biologischen
Makromolekilen im Nanometerbereich.[1][2] Der Hauptvorteil der Deuterierung liegt im
signifikant unterschiedlichen koharenten Neutronenstreulangenquerschnitt von Deuterium im
Vergleich zu Protium (dem héaufigsten Wasserstoffisotop).[3][4] Diese Eigenschaft ermoglicht
die Anwendung von "Kontrastvariation" oder "Contrast Matching", einer Methode, bei der die
Streulangendichte (Scattering Length Density, SLD) des Lésungsmittels (typischerweise ein
Gemisch aus H20 und D20) so angepasst wird, dass sie der SLD einer bestimmten
Komponente in einem mehrkomponentigen System entspricht, wodurch diese Komponente fur
Neutronen "unsichtbar" wird.[5][6][7]

POPC-d82 ist besonders nutzlich, da seine Acylketten eine Streulangendichte aufweisen, die
sehr nahe an der von schwerem Wasser (D20) liegt.[1][8] Dies ermdglicht es Forschern, die
Lipiddoppelschicht effektiv "auszublenden”, um die Streuung von in die Membran eingebetteten
oder an sie gebundenen Proteinen zu isolieren und deren Struktur und Konformation in einer
nativen, membrandhnlichen Umgebung zu untersuchen.[9][10]
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Anwendungen

Die Verwendung von deuterierten Lipiden wie POPC-d82 ist entscheidend fir die
Untersuchung von:

o Struktur von Membranproteinen: Durch das Kontrastmatching der Lipiddoppelschicht kann
die Form und Konformation von Membranproteinen in situ bestimmt werden, was mit
anderen Methoden oft schwierig ist.[4][9]

o Protein-Lipid-Wechselwirkungen: Die Technik ermdglicht die Untersuchung, wie Proteine in
die Membran eindringen, sich an sie binden oder ihre Struktur verandern.[3]

o Struktur von Lipid-Nanopartikeln: SANS in Kombination mit Kontrastvariation wird zur
Charakterisierung von Lipid-basierten Arzneimitteltragersystemen wie Liposomen eingesetzt.
[11]

e Lipid-Domanen und Flo3e (Rafts): SANS kann laterale Inhomogenitaten und die Bildung von
Lipid-Domé&nen in Modellmembranen aufdecken.[12]

e Membrandynamik: Neutronen-Spin-Echo-Experimente (NSE) kdnnen, unter Verwendung
von spezifisch deuterierten Lipiden, Einblicke in die Dynamik von Membranen, wie z.B.
Biegemoduln und Undulationen, geben.[13]

Quantitative Daten: Streulangendichten (SLD)

Die Effektivitat der Kontrastvariation hangt von den SLD-Werten der beteiligten Komponenten
ab. Die nachstehende Tabelle fasst die berechneten SLD-Werte fir POPC-d82 und verwandte
Substanzen zusammen.
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Visualisierungen von Arbeitsablaufen und Prinzipien

Die folgenden Diagramme illustrieren das Kernprinzip und die experimentellen Arbeitsablaufe
bei der Verwendung von POPC-d82 in der Neutronenstreuung.

cluster_protiated > »( cluster_c 1
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Abbildung 1: Prinzip der Kontrastvariation mit POPC-d82 zur Isolierung des Proteinsignals.
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Abbildung 2: Allgemeiner Arbeitsablauf fir ein SANS-Experiment mit POPC-d82 und einem

Membranprotein.
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Abbildung 3: Allgemeiner Arbeitsablauf fir ein Neutronenreflektometrie-Experiment mit POPC-
ds2.

Detaillierte Experimentelle Protokolle

Protokoll 1: Small-Angle Neutron Scattering (SANS) zur

Untersuchung eines Membranproteins in POPC-d82-
Vesikeln
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Dieses Protokoll beschreibt die Untersuchung der Gesamtform und des

Oligomerisierungszustands eines protierten Membranproteins, das in Vesikel aus POPC-d82

rekonstituiert wurde.

. Materialien:

POPC-d82 (perdeuteriert)

Protiertes, gereinigtes Membranprotein von Interesse

Chloroform (spektroskopische Qualitét)

D20-basierter Puffer (z.B. 20 mM HEPES, 150 mM NacCl, pD 7.4)

Mini-Extruder-Set mit Polycarbonatmembranen (z.B. 200 nm Porengroéf3e)
Rotationsverdampfer oder Stickstoffstrom

Ultraschallbad

. Herstellung von POPC-d82 Large Unilamellar Vesicles (LUVS):

Losen Sie eine bekannte Menge POPC-d82 in Chloroform in einem Rundkolben auf.

Entfernen Sie das Chloroform unter einem sanften Stickstoffstrom oder mittels eines
Rotationsverdampfers, um einen dinnen Lipidfilm an der Wand des Kolbens zu erzeugen.

Trocknen Sie den Film fiir mindestens 2 Stunden unter Hochvakuum, um alle
Losungsmittelreste zu entfernen.

Rehydrieren Sie den Lipidfilm mit dem D20-Puffer, um eine Endkonzentration von 5-10
mg/mL Lipid zu erreichen. Vortexen Sie die Suspension kréftig.

Fuhren Sie die Suspension durch 5-7 Gefrier-Auftau-Zyklen (flissiger Stickstoff und warmes
Wasserbad), um die Lamellaritat zu verbessern.

Extrudieren Sie die Suspension mindestens 21 Mal durch eine Polycarbonatmembran mit
100 nm Porendurchmesser unter Verwendung eines Mini-Extruders, um eine homogene
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Population von LUVs zu erzeugen.[12]
. Rekonstitution des Membranproteins:

Mischen Sie die POPC-d82-LUV-Suspension mit der gereinigten Proteinlésung in einem
gewdulnschten Lipid-zu-Protein-Molverhaltnis (z.B. 50:1 bis 200:1).

(Optional, je nach Protein) Fligen Sie eine geringe Menge eines milden Detergens (z.B.
DDM) hinzu, um die Insertion des Proteins zu erleichtern, und entfernen Sie es anschliel3end
durch Dialyse oder mit Bio-Beads.

Inkubieren Sie die Mischung fur mehrere Stunden bei einer geeigneten Temperatur.
. SANS-Messung:

Ubertragen Sie die Proben (Protein-in-Vesikel-Suspension, leere Vesikel als Kontrolle, Puffer
als Hintergrund) in Quarzkuvetten (typischerweise 1-2 mm Schichtdicke).[15]

Fuhren Sie die SANS-Messungen bei einer kontrollierten Temperatur durch.[15]

Sammeln Sie die Streudaten lber einen geeigneten Bereich des Streuvektors q
(typischerweise 0.003 - 0.5 A-1).[16]

Messen Sie die Pufferlésung separat fur die Hintergrundsubtraktion.
. Datenanalyse:
Reduzieren Sie die Rohdaten und subtrahieren Sie die Pufferstreuung.

Da das POPC-d82 in 100% D20 nahezu kontrastangepasst ist, reprasentiert das
verbleibende Streusignal hauptsachlich das protiierte Protein.

Analysieren Sie die Streukurve I(q) vs. g, um den Tragheitsradius (Rg) und die
Vorwartsstreuung 1(0) zu bestimmen, was Rickschliusse auf die Gro3e und das
Molekulargewicht des Proteins in der Membran ermdglicht.[5]
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Protokoll 2: Neutronenreflektometrie (NR) zur
Untersuchung der Proteinbindung an eine gestitzte
POPC-d82-Doppelschicht

Dieses Protokoll beschreibt die Untersuchung der Struktur einer an eine Membran gebundenen
peripheren Proteindomane.

1. Materialien:

e POPC-d82

o Poliertes Silizium-Einkristall-Substrat (Si-Wafer)

e Piranha-Lésung (H2S04/H2032) oder Plasma-Reiniger

e D20- und H20-basierte Puffer

o Vesikel-Suspension (hergestellt wie in Protokoll 1, Schritt 2)
o Gereinigtes, protiertes Protein von Interesse

2. Herstellung der gestitzten Lipiddoppelschicht (SLB):

» Reinigen Sie den Si-Wafer grundlich, um eine hydrophile Siliziumoxidschicht zu erzeugen
(z.B. mit Piranha-Losung — EXTREME VORSICHT — oder in einem Plasma-Reiniger).

» Montieren Sie den sauberen Wafer in einer Flissigkeitszelle fir die NR-Messung.

« Injizieren Sie die POPC-d82-LUV-Suspension (typischerweise in D20-Puffer) in die Zelle. Die
Vesikel werden spontan auf der hydrophilen Oberflache rupturieren und zu einer
kontinuierlichen, gestitzten Doppelschicht fusionieren.[17]

e Inkubieren Sie fir ca. 30-60 Minuten.
e Spulen Sie die Zelle grindlich mit D20O-Puffer, um Uberschissige Vesikel zu entfernen.

3. NR-Messung:
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e Fuhren Sie eine erste NR-Messung der reinen POPC-d82-Doppelschicht in reinem D20-
Puffer durch. Dies dient als Referenz.

o Tauschen Sie den Puffer in der Zelle gegen einen anderen Kontrast aus (z.B. reines H20
oder eine 50:50-Mischung), und messen Sie erneut. Die Verwendung mehrerer Kontraste
schrankt das Strukturmodell stark ein.

« Injizieren Sie nach der Charakterisierung der reinen Doppelschicht die Proteinlésung (in
einem der Puffer) in die Zelle.

e Lassen Sie das Protein flir eine ausreichende Zeit inkubieren, um an die Membran zu
binden.

o Messen Sie die Reflektivitat des Protein-Lipid-Komplexes bei mehreren
Lésungsmittelkontrasten.

4. Datenanalyse:

o Die Reflektivitdtsdaten werden als Funktion des Impulsiibertrags senkrecht zur Oberflache
(Qz) aufgetragen.

» Passen Sie die Reflektivitatskurven (fir jeden Kontrast) gleichzeitig an ein Schichtmodell an.
Dieses Modell teilt die Grenzflache in dinne Schichten (z.B. Siliziumoxid, Wasser-Schicht,
Lipid-Kopfgruppen, Lipid-Schwéanze, gebundenes Protein) auf, denen jeweils eine Dicke,
eine SLD und eine Rauheit zugewiesen werden.

o Das Ergebnis ist ein SLD-Profil senkrecht zur Membran, das die Dicke der Doppelschicht
und die Position, Bedeckung und Dicke der gebundenen Proteinschicht mit Sub-Nanometer-
Auflésung zeigt.[17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Anwendungs- und Protokollhinweise: Einsatz von
POPC-d82 in der Neutronenstreuung]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11939376#using-popc-d82-in-neutron-scattering]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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